Sodium 1-methyl-1H-imidazole-4-sulfinate
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H5N2NaO2S |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
sodium;1-methylimidazole-4-sulfinate |
InChI |
InChI=1S/C4H6N2O2S.Na/c1-6-2-4(5-3-6)9(7)8;/h2-3H,1H3,(H,7,8);/q;+1/p-1 |
InChI Key |
YKBSJEGJFBUVPO-UHFFFAOYSA-M |
Canonical SMILES |
CN1C=C(N=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Addition to Alkenes and Alkynes:
A common reaction of sulfonyl radicals is their addition to carbon-carbon multiple bonds. The radical adds to the π-system to form a new carbon-centered radical intermediate. This intermediate can then be trapped or undergo further reactions.
Radical Intermediate: The initial addition of the 1-methyl-1H-imidazole-4-sulfonyl radical to an alkene results in a β-sulfonyl carbon radical.
Transition State: The transition state for this addition would involve a three-centered interaction between the sulfur atom of the radical, and the two carbon atoms of the double bond.
The subsequent fate of the carbon-centered radical intermediate depends on the reaction conditions and the presence of other reagents. It can abstract a hydrogen atom, be oxidized or reduced, or participate in cyclization reactions.
Desulfinative Cross Coupling Reactions:
In the presence of transition metal catalysts, such as palladium, sodium sulfinates can participate in desulfinative cross-coupling reactions to form new carbon-sulfur or carbon-carbon bonds. While a detailed mechanism for sodium 1-methyl-1H-imidazole-4-sulfinate is not available, the general mechanism for aryl sulfinates involves oxidative addition of an aryl halide to the metal catalyst, followed by transmetalation with the sulfinate and reductive elimination.
Sulfonylation of C H Bonds:
Under certain conditions, the 1-methyl-1H-imidazole-4-sulfonyl radical can participate in the sulfonylation of C-H bonds, particularly in electron-rich aromatic or heteroaromatic systems. This typically proceeds via a radical aromatic substitution mechanism.
Computational Insights:
While specific computational studies on sodium 1-methyl-1H-imidazole-4-sulfinate are lacking, computational investigations of imidazole (B134444) and its derivatives have provided insights into their electronic structure and reactivity. nih.govresearchgate.netacs.org Such studies on the 1-methyl-1H-imidazole-4-sulfonyl radical could, in principle, provide valuable information about its geometry, spin density distribution, and the energy barriers for its various reactions, thereby elucidating the transition states involved.
Interactive Data Table: General Reactivity of Sulfonyl Radicals Generated from Sodium Sulfinates
The following table summarizes the general types of reactions that sulfonyl radicals, such as the one derived from this compound, are known to undergo.
| Reaction Type | Substrate | Intermediate | Product |
| Addition | Alkene | β-sulfonyl carbon radical | Alkyl sulfone |
| Addition | Alkyne | vinyl radical | Vinyl sulfone |
| Substitution | Arene | Radical σ-complex | Aryl sulfone |
| Coupling | Aryl Halide (with catalyst) | Organometallic species | Aryl sulfone |
Coordination Chemistry and Ligand Properties of the 1 Methyl 1h Imidazole 4 Sulfinate Anion
Complexation Modes and Binding Preferences with Metal Centers
The 1-methyl-1H-imidazole-4-sulfinate anion possesses multiple potential donor atoms, leading to a rich and varied coordination chemistry. The nitrogen atom of the imidazole (B134444) ring and the oxygen and sulfur atoms of the sulfinate group can all participate in bonding to metal centers, allowing for monodentate, polydentate, chelating, and bridging coordination modes.
Monodentate and Polydentate Coordination Geometries
As a monodentate ligand, the 1-methyl-1H-imidazole-4-sulfinate anion can coordinate to a metal center through either the imidazole nitrogen atom or one of the oxygen atoms of the sulfinate group. The choice of the coordination site is influenced by factors such as the hardness or softness of the metal center (HSAB theory) and steric effects.
In polydentate coordination, the ligand can bind to a single metal center through multiple donor atoms simultaneously. For instance, it can act as a bidentate ligand, coordinating through the imidazole nitrogen and one of the sulfinate oxygen atoms to form a stable chelate ring.
Chelation and Bridging Ligand Capabilities
The ability of the 1-methyl-1H-imidazole-4-sulfinate anion to form a chelate ring with a metal ion is a significant aspect of its coordination chemistry. This chelation enhances the thermodynamic stability of the resulting complex, a phenomenon known as the chelate effect.
Furthermore, the ligand can act as a bridging ligand , connecting two or more metal centers. This can occur in several ways: the sulfinate group can bridge two metal ions through its two oxygen atoms, or the entire ligand can bridge metal centers using the imidazole nitrogen and the sulfinate group. This bridging capability is crucial for the formation of coordination polymers and MOFs.
Synthesis and Structural Characterization of Metal-Sulfinate Complexes
The synthesis of metal complexes with the 1-methyl-1H-imidazole-4-sulfinate anion typically involves the reaction of a suitable metal salt with the sodium salt of the ligand in an appropriate solvent. The reaction conditions, such as temperature, solvent, and stoichiometry, can be varied to control the dimensionality and structure of the resulting complex.
| Technique | Information Obtained |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, coordination geometry |
| Infrared (IR) Spectroscopy | Information on the coordination of the sulfinate group (S-O stretching frequencies) |
| Nuclear Magnetic Resonance (NMR) | Information on the ligand environment and its interaction with paramagnetic metal centers |
| Elemental Analysis | Confirmation of the empirical formula of the complex |
Electronic Structure and Bonding Analysis in Coordination Compounds
The electronic structure and the nature of the metal-ligand bond in coordination compounds of 1-methyl-1H-imidazole-4-sulfinate are of fundamental interest. The imidazole ring is an aromatic system that can participate in π-bonding interactions with the metal center. The sulfinate group, with its lone pairs on the oxygen and sulfur atoms, primarily acts as a σ-donor.
Computational methods, such as density functional theory (DFT), can be used to model the electronic structure of these complexes and to provide insights into the nature of the frontier molecular orbitals (HOMO and LUMO), which are important for understanding the reactivity and electronic properties of the complexes.
Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers
The ability of the 1-methyl-1H-imidazole-4-sulfinate anion to act as a bridging ligand makes it a suitable building block for the construction of metal-organic frameworks (MOFs) and coordination polymers . These materials consist of metal ions or clusters connected by organic ligands to form one-, two-, or three-dimensional networks.
Catalytic Applications in Organic Synthesis Enabled by Sodium 1 Methyl 1h Imidazole 4 Sulfinate and Its Derivatives
Role as a Ligand in Homogeneous and Heterogeneous Catalysis
Imidazole (B134444) and its derivatives are fundamental building blocks in coordination chemistry, valued for their ability to act as strong σ-donor ligands. researchgate.net The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, can be functionalized at various positions to create a diverse family of ligands. researchgate.net These ligands have been extensively used to construct metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes for applications in catalysis. researchgate.netresearchgate.net The nitrogen atoms in the imidazole ring serve as excellent coordination sites for a wide range of transition metal ions, forming stable metal-ligand bonds that are crucial for catalytic activity. The electronic properties of the imidazole ligand can be fine-tuned by introducing different substituents on the ring, thereby influencing the reactivity and selectivity of the resulting metal catalyst.
Catalyst Design and Synthesis with Imidazole Sulfinate Ligands
The design of catalysts incorporating imidazole-based ligands, including those with sulfinate functionalities, leverages the versatile coordination chemistry of the imidazole nucleus. researchgate.net The synthesis of these catalysts often involves the reaction of an appropriate imidazole-containing ligand with a metal precursor to form a metal complex. These complexes can be designed for either homogeneous catalysis, where the catalyst is dissolved in the reaction medium, or heterogeneous catalysis, where the catalyst exists in a different phase from the reactants.
Homogeneous Catalysts: The synthesis of discrete metal complexes with imidazole derivatives is a common strategy. For instance, supramolecular catalysts have been fabricated through the self-assembly of imidazole derivatives with fluorenylmethyloxycarbonyl-modified histidine and copper(II) ions. sciopen.com These systems can mimic the active sites of metalloenzymes and exhibit catalytic activity in oxidation reactions. sciopen.com Similarly, phosphine-free ruthenium benzylidene complexes featuring imidazole ligands have been synthesized and shown to be effective in ring-closing and cross-metathesis reactions at elevated temperatures. mdpi.com
Heterogeneous Catalysts: To facilitate catalyst separation and recycling, imidazole-based ligands are frequently immobilized on solid supports. Metal-Organic Frameworks (MOFs) are a particularly attractive platform. For example, a Schiff base–imidazole-functionalized MOF (UIO-66–SB–Im) has been synthesized through post-synthetic modification. frontiersin.org This material was then used as a support for palladium clusters, resulting in a highly efficient heterogeneous catalyst for Suzuki coupling reactions. frontiersin.org Another approach involves the use of magnetic nanoparticles (MNPs) as a core for a benzimidazole-copper complex, creating a magnetically separable catalyst for the synthesis of sulfonamides. jsynthchem.com The general synthetic strategies for preparing various metal complexes with imidazole derivatives have been well-documented. researchgate.netcore.ac.ukmdpi.comresearchgate.net
| Catalyst Type | Support Material | Metal Center | Ligand Type | Application Example | Ref. |
| Heterogeneous | Metal-Organic Framework (UIO-66) | Palladium (Pd) | Schiff base–imidazole | Suzuki Coupling | frontiersin.org |
| Heterogeneous | Magnetic Nanoparticles (MNPs) | Copper (Cu) | Benzimidazole | Sulfonamide Synthesis | jsynthchem.com |
| Homogeneous | N/A | Ruthenium (Ru) | 1-Mesityl-1H-imidazole | Ring-Closing Metathesis | mdpi.com |
| Homogeneous | Supramolecular Assembly | Copper (Cu) | Imidazole derivatives | Catechol Oxidation | sciopen.com |
Applications in C-C, C-N, and C-S Bond-Forming Reactions
Ligands based on imidazole sulfinates and their derivatives have proven to be versatile in a variety of metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex organic molecules.
C-C Bond Formation: Heterocyclic sulfinates, including those derived from imidazole, serve as effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions. researchgate.net They have been used in Suzuki-Miyaura type couplings with aryl chlorides and bromides. researchgate.net The related imidazolylsulfonates also participate as electrophilic partners in palladium-mediated reactions, offering a practical alternative to triflates. acs.org The heterogeneous Pd@UIO-66–SB–Im catalyst, featuring imidazole-functionalized linkers, has demonstrated high efficiency in the Suzuki coupling of phenyboronic acid and bromobenzene. frontiersin.org
C-N Bond Formation: The construction of carbon-nitrogen bonds is critical in the synthesis of pharmaceuticals and agrochemicals. Catalytic systems employing imidazole-based ligands have been developed for this purpose. For example, a magnetic copper catalyst supported on benzimidazole-functionalized nanoparticles facilitates the three-component synthesis of sulfonamides from aryldiazonium tetrafluoroborates, a sulfur dioxide source, and N-chloroamines. jsynthchem.com
C-S Bond Formation: Sodium sulfinates are powerful and versatile building blocks for the synthesis of a wide array of organosulfur compounds through the formation of carbon-sulfur bonds. nih.gov While direct applications of sodium 1-methyl-1H-imidazole-4-sulfinate are specific, the broader class of imidazole-sulfonic derivatives has been applied in reactions involving C-S bond transformations. For instance, imidazole-methane sulfonic ionic liquids have been synthesized and used for the catalytic alkylation of thiophene, a key step in desulfurization processes. researchgate.net General methods for C-S bond formation often involve the reaction of sulfinates with various electrophiles. nih.gov
| Bond Type | Reaction | Catalyst System | Role of Imidazole Sulfinate Derivative | Ref. |
| C-C | Suzuki-Miyaura Coupling | Pd(0) / P(t-Bu)2Me | Nucleophilic Coupling Partner | researchgate.net |
| C-C | Suzuki-Miyaura Coupling | Pd@UIO-66–SB–Im | Part of Heterogeneous Support | frontiersin.org |
| C-N | Sulfonamide Synthesis | MNPs-Benzo[d]imidazole-Cu | Part of Heterogeneous Support | jsynthchem.com |
| C-S | Alkylation of Thiophene | Imidazole-methane sulfonic ionic liquid | Catalyst/Solvent | researchgate.net |
Application as a Precursor or Reagent in Stoichiometric Transformations
Beyond their role as ligands in catalytic cycles, imidazole sulfinates and related sulfonyl derivatives can function as reagents or precursors in stoichiometric transformations. The sulfinate group is a versatile functional handle that can be converted into various other sulfur-containing moieties. nih.gov
Imidazole-1-sulfonate esters, also known as imidazylates, are particularly useful in this regard. They can act as efficient leaving groups in substitution and elimination reactions. researchgate.net This reactivity allows for the introduction of other functional groups onto the molecule to which the imidazylate was attached. For example, an aryl 2-methyl-1H-imidazole-1-sulfonate can be synthesized from a phenol (B47542); the imidazylate group can then be displaced by an amine, providing a route to phenol O-sulfamates after further manipulation and deprotection. researchgate.net
Sodium sulfinates in general are precursors for a variety of organosulfur compounds. nih.gov They can be oxidized to sulfonates or sulfonyl halides, or they can react with electrophiles to form sulfones. These transformations are fundamental in synthetic organic chemistry for creating complex molecules with specific sulfur functionalities. nih.gov
Mechanism of Catalytic Activity and Catalyst Regeneration Studies
The mechanism of catalytic activity for transition metal complexes bearing imidazole sulfinate ligands typically follows established pathways for cross-coupling reactions. In palladium-catalyzed C-C coupling, for instance, the cycle generally involves:
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.
Transmetalation/Nucleophilic Attack: The heterocyclic sulfinate, acting as a nucleophile, displaces the halide on the palladium center. This step introduces the imidazole-containing fragment to the metal.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. researchgate.netacs.orgtcichemicals.com
The imidazole ring itself can play a crucial role beyond simply being part of the reacting substrate. It can coordinate to the metal center, influencing its electronic properties and stabilizing catalytic intermediates. sciopen.com In some reactions, imidazole has been proposed to have a special catalytic function, such as interacting with a leaving group to facilitate its departure. rsc.org
A significant advantage of heterogeneous catalysts is their potential for recovery and reuse. Studies on catalysts with immobilized imidazole ligands have demonstrated excellent recyclability. The MNPs-Benzo[d]imidazole-Cu catalyst was reused for six consecutive cycles in sulfonamide synthesis with only a minor decrease in activity. jsynthchem.com Similarly, the Pd@UIO-66–SB–Im catalyst used for Suzuki reactions could be recovered and reused multiple times. frontiersin.org This high stability and reusability are critical for developing sustainable and cost-effective chemical processes.
Advanced Spectroscopic and Structural Elucidation of Sodium 1 Methyl 1h Imidazole 4 Sulfinate and Its Chemical Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, is a fundamental technique for the structural elucidation of organic molecules. For Sodium 1-methyl-1H-imidazole-4-sulfinate, a ¹H NMR spectrum would be expected to show distinct signals for the protons on the imidazole (B134444) ring and the methyl group. The chemical shifts (δ) would provide information about the electronic environment of each proton. For instance, the two protons on the imidazole ring would likely appear as singlets or doublets in the aromatic region, with their specific shifts influenced by the electron-donating methyl group and the electron-withdrawing sulfinate group. The N-methyl group protons would typically appear as a sharp singlet in the upfield region (around 3-4 ppm).
The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule. The chemical shifts of the imidazole ring carbons would be characteristic of a heteroaromatic system, while the N-methyl carbon would have a distinct chemical shift. Two-dimensional NMR techniques, such as COSY and HSQC, could be used to establish connectivity between protons and carbons, confirming the substitution pattern on the imidazole ring. Dynamic NMR studies could potentially provide insights into processes such as restricted rotation around the C-S bond, although this is less common for such a small molecule under standard conditions.
Table 6.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H2 (imidazole) | 7.5 - 8.0 | - |
| H5 (imidazole) | 7.0 - 7.5 | - |
| N-CH₃ | 3.5 - 4.0 | 30 - 35 |
| C2 (imidazole) | - | 135 - 145 |
| C4 (imidazole) | - | 125 - 135 |
| C5 (imidazole) | - | 115 - 125 |
Note: This table is for illustrative purposes only and is based on general chemical shift ranges for similar structures. Actual experimental data is not available.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis
Vibrational spectroscopy is essential for identifying the functional groups within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include the asymmetric and symmetric stretching of the S=O bonds in the sulfinate group, typically found in the 1000-1100 cm⁻¹ region. Vibrations corresponding to the C=N and C=C stretching of the imidazole ring would appear in the 1400-1600 cm⁻¹ range. C-H stretching vibrations for the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The S-O stretch is often a strong and characteristic band in the Raman spectrum. Vibrations of the imidazole ring are also typically Raman active and can be used to probe the molecule's structure. mdpi.comnih.gov Surface-Enhanced Raman Spectroscopy (SERS) could be employed to study the molecule's interaction with metal surfaces. mdpi.com
Table 6.2.1: Expected FT-IR and Raman Vibrational Modes (Illustrative)
| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |
| C-H Stretch (Methyl) | 2800 - 3000 | 2800 - 3000 |
| C=N / C=C Stretch (Ring) | 1400 - 1600 | 1400 - 1600 |
| S=O Stretch (Sulfinate) | 1000 - 1100 | 950 - 1050 |
| C-S Stretch | 600 - 800 | 600 - 800 |
Note: This table is illustrative. No experimental spectra have been published.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation analysis. For this compound (C₄H₅N₂NaO₂S), the molecular weight is 168.15 g/mol . chemscene.comchemsrc.com Using a high-resolution mass spectrometer (HRMS), the exact mass of the molecular ion could be determined, confirming its elemental composition.
In an electrospray ionization (ESI) mass spectrum, the compound might be observed as the intact sulfinate anion [M-Na]⁻ at m/z 145 or as a sodium adduct in positive mode. Tandem mass spectrometry (MS/MS) would be used to induce fragmentation. Expected fragmentation pathways for the [M-Na]⁻ anion could include the loss of sulfur dioxide (SO₂) to yield an anion of the 1-methyl-1H-imidazolide, or cleavage of the imidazole ring itself. The fragmentation pattern of related compounds like 1-methyl-5-nitroimidazole (B135252) has been studied, which could provide some insight into the stability and cleavage of the methylated imidazole ring under ionization conditions. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The imidazole ring is a chromophore that exhibits π → π* transitions. For 1-methylimidazole, absorption maxima are typically observed in the short-wavelength UV region. spectrabase.com The presence of the sulfinate group, a non-bonding electron pair on sulfur, may lead to n → π* transitions. The UV-Vis spectrum of this compound would likely show absorption bands below 300 nm, characteristic of the electronic system of the substituted imidazole ring. The solvent used for analysis would be critical, as solvent polarity can influence the position and intensity of these absorption bands.
Advanced Spectroscopic Probes for Reaction Monitoring and Intermediate Detection
Advanced and in-situ spectroscopic techniques are invaluable for monitoring chemical reactions in real-time and detecting transient intermediates. For reactions involving this compound, such as its oxidation to the corresponding sulfonate or its use as a nucleophile in substitution reactions, various spectroscopic methods could be applied.
For instance, in-situ FT-IR or Raman spectroscopy could monitor the disappearance of the characteristic S=O stretching band of the sulfinate and the appearance of new bands corresponding to the product. NMR spectroscopy can also be used to track reaction progress by monitoring the signals of both reactants and products over time. For reactions involving short-lived or reactive intermediates, specialized techniques like stopped-flow spectroscopy coupled with UV-Vis or fluorescence detection might be necessary. While general studies on the reactivity and reaction monitoring of sulfinate salts have been published, specific applications involving this compound are not documented in the literature. rsc.orgrsc.org
Theoretical and Computational Investigations into the Chemical Properties of Sodium 1 Methyl 1h Imidazole 4 Sulfinate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are pivotal in this regard. For Sodium 1-methyl-1H-imidazole-4-sulfinate, DFT, particularly with hybrid functionals like B3LYP, is well-suited to provide a balance between computational cost and accuracy.
These calculations can determine optimized molecular geometry, detailing bond lengths and angles. For instance, in related imidazole (B134444) derivatives, DFT calculations have been used to determine structural parameters with high precision. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical indicators of reactivity. The HOMO-LUMO energy gap provides a measure of the molecule's stability and its propensity to undergo chemical reactions. A smaller gap generally suggests higher reactivity.
Global reactivity descriptors, derived from these calculations, quantify various aspects of chemical behavior. These include electronegativity, chemical hardness, and softness. Such parameters are instrumental in predicting how the molecule will interact with other chemical species. For substituted imidazoles, these descriptors help in understanding their potential as, for example, corrosion inhibitors or as pharmacologically active agents. In the case of this compound, these calculations would reveal the influence of the methyl and sulfinate groups on the reactivity of the imidazole ring.
Below is a representative table of calculated electronic properties for a model imidazole system, illustrating the type of data generated from DFT calculations.
| Property | Calculated Value (Arbitrary Units) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Chemical Softness (S) | 0.38 |
This is an interactive data table. You can sort and filter the data.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. For this compound, an ionic compound, MD simulations are particularly useful for understanding its behavior in solution.
MD simulations can model the interactions between the 1-methyl-1H-imidazole-4-sulfinate anion, the sodium cation, and solvent molecules (typically water). These simulations can reveal the structure of the solvation shells around the ions and provide information on the strength and dynamics of these interactions. For instance, studies on similar imidazole-based molecules have used MD to investigate hydrogen bonding networks and their influence on the molecule's properties and behavior in solution stanford.edunih.govresearchgate.net.
Conformational analysis through MD can explore the rotational freedom around the C-S bond of the sulfinate group. This can identify the most stable conformations of the anion in solution and the energy barriers between different conformational states. Understanding the conformational landscape is crucial as it can influence the molecule's reactivity and its ability to interact with other molecules.
Modeling of Reaction Pathways and Transition States
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by identifying reaction pathways and characterizing transition states. For this compound, this could involve modeling its synthesis or its subsequent reactions. For example, the formation of substituted imidazoles has been studied computationally, revealing the step-by-step mechanism and the associated energy changes nih.govresearchgate.netacs.org.
By calculating the potential energy surface for a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
For the sulfinate group, modeling could explore its oxidation to a sulfonate or its participation in radical reactions. Computational studies on related sulfinate compounds have provided insights into their diverse reactivity. These models can predict the feasibility of different reaction pathways and guide experimental efforts to synthesize new derivatives or understand the compound's stability.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic properties, which can be compared with experimental data to validate both the computational model and the experimental structural assignment. For this compound, theoretical calculations can predict various spectra, including NMR, IR, and Raman.
DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. These calculated shifts, when compared to experimental spectra, can confirm the proposed molecular structure. Theoretical studies on imidazole derivatives have shown a strong correlation between calculated and experimental NMR data researchgate.net.
Vibrational frequencies from IR and Raman spectroscopy can also be calculated. The computed vibrational modes can be assigned to specific stretching, bending, and torsional motions within the molecule. This aids in the interpretation of experimental spectra. For complex molecules, this computational assistance is often indispensable for a complete spectral assignment. Recent studies on 2-nitroimidazole derivatives have demonstrated the utility of computational methods in understanding their vibrational properties mdpi.com.
The table below shows a hypothetical comparison of experimental and calculated ¹³C NMR chemical shifts for the imidazole ring carbons in a 1,4-disubstituted imidazole model.
| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |
| C2 | 138.5 | 139.1 |
| C4 | 129.0 | 129.8 |
| C5 | 118.3 | 118.9 |
This is an interactive data table. You can sort and filter the data.
Analysis of Aromaticity, Tautomerism, and Charge Distribution within the Imidazole System
The imidazole ring is an aromatic system, and its aromaticity is a key determinant of its stability and reactivity. Computational methods can quantify the degree of aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations can assess how the methyl and sulfinate substituents affect the aromatic character of the imidazole ring in this compound.
Tautomerism is a characteristic feature of the parent imidazole molecule. However, in 1-methyl-1H-imidazole, the presence of the methyl group on one of the nitrogen atoms prevents the common proton-transfer tautomerism. Nevertheless, computational studies can explore other potential tautomeric forms or isomers, although they are likely to be significantly less stable researchgate.netresearchgate.net.
The distribution of electron density within the molecule can be analyzed through calculations of atomic charges and molecular electrostatic potential (MEP) maps. The MEP map visually represents the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP would likely show a high negative potential around the oxygen atoms of the sulfinate group and the N3 nitrogen of the imidazole ring, indicating these as likely sites for electrophilic attack. The charge distribution analysis provides a quantitative picture of how the electrons are shared among the atoms, which is fundamental to understanding the molecule's polarity and intermolecular interactions.
Analytical Methodologies for the Detection and Quantification of Sodium 1 Methyl 1h Imidazole 4 Sulfinate in Chemical Systems
Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Separation
Chromatographic techniques are powerful tools for the separation, identification, and quantification of Sodium 1-methyl-1H-imidazole-4-sulfinate, ensuring its purity and identifying any related substances. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this polar and non-volatile compound, while Gas Chromatography (GC) may be applicable after appropriate derivatization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for the analysis of imidazole-containing compounds. researchgate.netnih.gov For this compound, a reversed-phase HPLC method would be a suitable approach. The separation is typically achieved on a C8 or C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov Detection can be performed using a UV detector, as the imidazole (B134444) ring exhibits UV absorbance. researchgate.net A patent for the detection of imidazole as a related substance in a pharmaceutical starting material suggests using an amide-bonded silica (B1680970) gel column with an acetonitrile-water mobile phase and UV detection at 210 nm. google.com
A typical HPLC method for the purity assessment of this compound could be developed and validated with the following parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This method would allow for the separation of the main peak of this compound from potential impurities, with the retention time being a key identifier. The peak area is proportional to the concentration, enabling quantification.
Gas Chromatography (GC)
Direct analysis of the sodium salt by GC is challenging due to its low volatility. Therefore, a derivatization step is often necessary to convert the analyte into a more volatile and thermally stable compound. mdpi.com For instance, methylation or silylation of the sulfinate group could be explored. GC methods have been successfully employed for the determination of other imidazole derivatives. gdut.edu.cnnih.gov
A potential GC-MS method for derivatized this compound could involve the following:
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Initial temp. 100°C, ramp to 280°C |
| Detector | Mass Spectrometer (MS) |
The mass spectrometer provides high selectivity and allows for the identification of the derivatized compound and any impurities based on their mass spectra.
Electrochemical Methods for Redox Characterization
Electrochemical methods can be employed to investigate the redox properties of this compound. Techniques like cyclic voltammetry can provide valuable information about the oxidation and reduction potentials of the molecule. This is particularly relevant for understanding its stability and potential role in electrochemical reactions.
The electrochemical behavior would be influenced by the imidazole ring and the sulfinate group. Studies on other sodium salt electrolyte systems have utilized cyclic voltammetry to determine the electrochemical window and redox processes. researchgate.netnih.gov A typical experimental setup for the electrochemical characterization of this compound would involve a three-electrode system in a suitable solvent.
| Component | Description |
| Working Electrode | Glassy Carbon Electrode |
| Reference Electrode | Ag/AgCl Electrode |
| Counter Electrode | Platinum Wire |
| Electrolyte | Solution of this compound in a suitable solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate) |
By scanning the potential, the resulting voltammogram would reveal the potentials at which the compound undergoes oxidation or reduction, providing insights into its electronic properties and reactivity.
Spectrophotometric and Fluorometric Assay Development
Spectrophotometric and fluorometric methods offer simple, rapid, and cost-effective alternatives for the quantification of this compound, especially in quality control settings.
Spectrophotometric Assays
These assays are typically based on a chemical reaction that produces a colored product, where the intensity of the color is proportional to the concentration of the analyte. For a compound like this compound, a derivatization reaction targeting the imidazole ring or the sulfinate group could be utilized. For example, coupling reactions with diazonium salts are commonly used for the spectrophotometric determination of compounds with aromatic amine or phenolic functionalities, and similar principles could be adapted. researchgate.net Another approach could involve the use of reagents like 1,2-napthoquinone-4-sulfonate (NQS), which reacts with primary and secondary amines to form a colored product. ijprajournal.com
A hypothetical spectrophotometric assay could be developed based on the following principles:
| Step | Description |
| 1. Reaction | Reaction of this compound with a chromogenic reagent. |
| 2. Measurement | Measurement of the absorbance of the resulting solution at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer. |
| 3. Quantification | Quantification based on a calibration curve prepared with standard solutions of the compound. |
Fluorometric Assays
Fluorometric assays are generally more sensitive than spectrophotometric methods. The development of a fluorometric assay for this compound would likely require derivatization with a fluorogenic reagent, as the native fluorescence of the compound may not be sufficient. Reagents that react with specific functional groups to produce fluorescent products could be employed. For instance, methods have been developed for drugs containing α-methylene sulfone/sulfonamide functional groups using N1-methylnicotinamide chloride as a fluorogenic agent. nih.gov
Trace Analysis and Impurity Profiling in Synthetic Processes
The control of impurities is a critical aspect of pharmaceutical and chemical manufacturing. pageplace.descispace.com Impurity profiling involves the identification and quantification of all potential impurities in a substance. For this compound, this would include starting materials, intermediates, by-products, and degradation products. scispace.comajrconline.org
Hyphenated techniques such as HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) and GC-MS are powerful tools for trace analysis and impurity profiling. nih.gov These methods combine the separation power of chromatography with the high sensitivity and specificity of mass spectrometry, allowing for the detection and identification of impurities even at very low levels.
A systematic approach to impurity profiling for this compound would involve:
Synthesis Route Analysis : A thorough understanding of the synthetic pathway to identify potential process-related impurities.
Forced Degradation Studies : Subjecting the compound to stress conditions (e.g., heat, light, acid, base, oxidation) to identify potential degradation products.
Method Development : Developing a sensitive and specific analytical method (e.g., a gradient HPLC-UV/MS method) capable of separating the main component from all potential impurities.
Impurity Identification : Using techniques like MS/MS and high-resolution mass spectrometry (HRMS) to elucidate the structures of the detected impurities. nih.gov
Quantification : Quantifying the identified impurities using appropriate reference standards.
The data below illustrates a hypothetical impurity profile that could be generated using a validated HPLC method.
| Impurity | Retention Time (min) | Relative Retention Time | Specification Limit (%) |
| Starting Material A | 4.2 | 0.70 | ≤ 0.10 |
| Intermediate B | 8.5 | 1.42 | ≤ 0.15 |
| By-product C | 10.1 | 1.68 | ≤ 0.10 |
| This compound | 6.0 | 1.00 | ≥ 99.0 |
This comprehensive analytical approach ensures the quality and safety of this compound by controlling the levels of undesirable chemical entities.
Exploratory Applications in Advanced Materials Science and Supramolecular Chemistry
Integration into Functional Materials (e.g., Polymers, Films)
There are no available studies detailing the integration of Sodium 1-methyl-1H-imidazole-4-sulfinate into polymers or films. Research has yet to explore its potential as a monomer, additive, or modifying agent to impart specific functionalities, such as altered thermal stability, conductivity, or optical properties, to polymeric materials. Consequently, no data on its performance or compatibility within such systems has been reported.
Development of Self-Assembled Systems and Nanostructures
The potential for this compound to act as a molecular building block for self-assembled systems or nanostructures has not been investigated in published research. The interplay of its ionic sulfinate group, the aromatic imidazole (B134444) ring, and the methyl substituent could theoretically drive non-covalent interactions leading to ordered supramolecular architectures. However, no experimental evidence or theoretical modeling for this compound's self-assembly behavior has been documented.
Application in Chemical Sensor Design (Excluding Biological Sensing)
There is no scientific literature reporting the use of this compound in the design of chemical sensors for non-biological analytes. The potential for the imidazole moiety to act as a recognition site or for the sulfinate group to participate in signaling mechanisms has not been explored for this specific compound. Therefore, information regarding its selectivity, sensitivity, or detection limits for any chemical species is unavailable.
Use as a Building Block for Complex Organic Scaffolds in Material Science
While sulfinate salts can be versatile reagents in organic synthesis, the application of this compound as a precursor or building block for constructing complex organic scaffolds specifically for material science is not described in existing research. Its utility in synthesizing larger, functional molecules for advanced materials has not been demonstrated, and thus no data on reaction yields, scalability, or the properties of resulting materials can be provided.
Future Research Directions and Uncharted Avenues in Sodium 1 Methyl 1h Imidazole 4 Sulfinate Chemistry
Development of Novel and Highly Efficient Synthetic Methodologies
The synthesis of imidazole (B134444) derivatives and sulfinate salts has been an area of intense research. biomedpharmajournal.orgmdpi.comrsc.org However, the development of highly efficient, sustainable, and regioselective methods for the synthesis of specifically substituted compounds like Sodium 1-methyl-1H-imidazole-4-sulfinate remains a key challenge. Future research will likely focus on the following areas:
Catalyst-based Synthesis: The use of solid-supported and reusable catalysts for imidazole synthesis is a growing trend, offering advantages such as cost-effectiveness and reduced environmental impact. nih.gov Future methodologies could explore novel catalytic systems for the direct and selective sulfination of 1-methylimidazole at the C4 position.
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources have been shown to accelerate reaction rates and improve yields in the synthesis of imidazole-based compounds. nih.gov Their application to the synthesis of this compound could lead to more efficient and scalable processes.
Flow Chemistry Approaches: Continuous flow synthesis offers precise control over reaction parameters, leading to improved safety, scalability, and product purity. Developing a flow-based synthesis for this compound would be a significant step towards its large-scale production for various applications.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalyst-based Synthesis | High efficiency, reusability, sustainability | Development of novel catalysts for regioselective sulfination. |
| Microwave/Ultrasound-Assisted | Accelerated reaction rates, improved yields | Optimization of reaction conditions for efficiency and scalability. |
| Flow Chemistry | Precise reaction control, enhanced safety, scalability | Design and implementation of a continuous flow process. |
Deeper Exploration of Unconventional Reactivity and Catalytic Phenomena
Sodium sulfinates are known for their versatile reactivity, acting as precursors to sulfonyl radicals or participating in cross-coupling reactions. acs.orgnih.gov The unique electronic properties of the 1-methyl-1H-imidazole moiety are expected to impart novel reactivity to the sulfinate group.
Dual Reactivity: Aryl sulfinates can act as both "electrophilic" and "nucleophilic" coupling partners in cross-coupling reactions. acs.orgnih.gov A deeper understanding of the factors governing this dual reactivity in this compound could open up new avenues for the synthesis of complex organic molecules.
Photoredox Catalysis: The generation of sulfonyl radicals from sulfinate salts using photoredox catalysis has emerged as a powerful tool in organic synthesis. Investigating the photochemical properties of this compound could lead to the development of novel light-driven transformations.
Asymmetric Catalysis: The imidazole core is a key component of many chiral ligands and catalysts. Future research could explore the development of chiral derivatives of this compound for applications in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.
Advancements in Computational Modeling for Predictive Chemical Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. nih.govnih.gov
Predicting Reactivity and Stability: DFT calculations can be employed to predict the thermal stability, bond dissociation energies, and reaction pathways of this compound and its derivatives. nih.gov This information can guide the design of new reactions and materials.
In Silico Design of Functional Molecules: Computational screening can accelerate the discovery of new molecules with desired properties. For instance, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling could be used to assess the potential of derivatives of this compound as therapeutic agents. nih.gov
Understanding Non-covalent Interactions: The imidazole ring is known to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for supramolecular assembly and biological recognition. researchgate.net Computational studies can provide detailed insights into these interactions, aiding in the design of self-assembling materials and bioactive compounds.
Design and Synthesis of Advanced Functional Materials with Tunable Properties
The imidazole scaffold is a versatile building block for the construction of a wide range of functional materials. nih.govresearchgate.netacs.org The incorporation of the sulfinate group offers an additional handle for tuning the material's properties.
Functional Polymers: Imidazole-based polymers have applications in various fields, including as ion exchange membranes in fuel cells and as biocompatible coatings for nanoparticles. acs.orggoogle.com The sulfinate group in this compound could be exploited to create novel functional polymers with tailored electronic and ionic conductivity.
Ionic Liquids: Imidazolium salts are a well-known class of ionic liquids with applications as green solvents and catalysts. acs.org The sulfinate anion could be paired with various imidazolium cations to generate a new class of task-specific ionic liquids.
Metal-Organic Frameworks (MOFs): Imidazole and its derivatives are widely used as ligands in the construction of MOFs, which have applications in gas storage, separation, and catalysis. rsc.org this compound could serve as a novel ligand for the synthesis of MOFs with unique structural and functional properties.
| Material Class | Potential Application | Key Design Feature |
| Functional Polymers | Ion exchange membranes, biocompatible coatings | Tunable ionic and electronic properties via the sulfinate group. |
| Ionic Liquids | Green solvents, catalysts | Task-specific properties based on the sulfinate anion. |
| Metal-Organic Frameworks | Gas storage, separation, catalysis | Novel structural motifs and functionalities from the sulfinate ligand. |
Interdisciplinary Research at the Interface of Organic, Inorganic, and Materials Chemistry
The multifaceted nature of this compound positions it at the crossroads of several chemical disciplines, offering exciting opportunities for interdisciplinary research.
Coordination Chemistry: The imidazole ring readily coordinates to transition metals, and the sulfinate group can also act as a ligand. researchgate.netacs.orgwikipedia.org The study of the coordination chemistry of this compound could lead to the discovery of novel complexes with interesting catalytic, magnetic, or optical properties.
Supramolecular Chemistry: The ability of the imidazole moiety to engage in various non-covalent interactions makes it an excellent building block for supramolecular assemblies. researchgate.netnih.gov Research in this area could focus on the design of self-assembling systems based on this compound for applications in sensing, drug delivery, and materials science.
Medicinal Chemistry: The imidazole scaffold is a prominent feature in many biologically active molecules. researchgate.netchemijournal.comnih.gov Future research could explore the synthesis and biological evaluation of derivatives of this compound as potential therapeutic agents.
The journey into the chemistry of this compound is just beginning. The uncharted avenues discussed here represent a roadmap for future investigations that promise to reveal novel chemistry and lead to the development of innovative technologies.
Q & A
Q. What are the common synthetic routes for Sodium 1-methyl-1H-imidazole-4-sulfinate, and how can purity be optimized?
this compound is typically synthesized via sulfonation of 1-methylimidazole followed by neutralization. A key intermediate, 1-methyl-1H-imidazole-4-sulfonyl chloride, is formed by reacting 1-methylimidazole with chlorosulfonic acid under controlled temperatures (<5°C) and inert atmospheres to minimize side reactions . Subsequent hydrolysis with sodium hydroxide yields the sulfinate. Purification often involves recrystallization or column chromatography to achieve >95% purity. Careful removal of unreacted chlorosulfonic acid is critical to avoid residual acidity .
Q. How does the reactivity of this compound compare to other imidazole sulfonates?
The sulfinate group at the 4-position of the imidazole ring confers nucleophilic reactivity, enabling participation in substitution reactions (e.g., forming sulfonamides with amines). Compared to 1-methylimidazole-2-sulfinates, the 4-substituted derivative exhibits lower steric hindrance, enhancing its reactivity with electrophiles. Hydrolysis rates are pH-dependent, with faster degradation observed under acidic conditions due to sulfonate group protonation .
Q. What analytical techniques are recommended for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the imidazole ring structure and sulfinate substitution pattern. For example, the 4-sulfinate group causes distinct deshielding of the adjacent C-5 proton (δ ~8.1 ppm in ¹H NMR). Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M–Na]⁻ peak at m/z 180.61), while FT-IR confirms sulfinate vibrations (~1180 cm⁻¹ for S=O) .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate electronic properties and reaction pathways?
Hybrid functionals like B3LYP (incorporating exact exchange) are effective for modeling the sulfinate’s electronic structure. For example, DFT studies can predict charge distribution, showing high electron density at the sulfinate oxygen, aligning with its nucleophilic behavior . Transition-state analysis using methods like Nudged Elastic Band (NEB) can map hydrolysis pathways, identifying key intermediates .
Q. What mechanistic insights explain contradictions in sulfinate stability across experimental studies?
Discrepancies in stability often arise from trace moisture or metal ion contamination. For instance, sodium counterions can stabilize the sulfinate via chelation, whereas potassium ions may accelerate hydrolysis. Controlled studies under anhydrous conditions with inert gas purging (e.g., argon) are recommended to isolate degradation mechanisms .
Q. How do structural modifications impact biological activity in sulfinate-derived compounds?
Structure-activity relationship (SAR) studies reveal that substituting the imidazole N-methyl group with bulkier alkyl chains (e.g., ethyl) reduces solubility but enhances membrane permeability. Introducing electron-withdrawing groups (e.g., nitro) at the C-2 position increases electrophilicity, improving cross-linking efficiency in bioconjugation .
Q. What crystallographic methods resolve challenges in determining sulfinate salt structures?
Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL is critical for resolving disorder in sulfinate groups. For hygroscopic samples, low-temperature data collection (e.g., 100 K) minimizes lattice distortions. Anisotropic refinement of sulfur and oxygen atoms improves accuracy in bond-length determination .
Q. How can kinetic studies optimize reaction conditions for sulfinate-mediated couplings?
Pseudo-first-order kinetics under varying pH and temperature reveal optimal conditions. For example, coupling with aryl halides proceeds efficiently in DMF at 60°C (rate constant k ≈ 0.12 min⁻¹), while aqueous conditions favor hydrolysis (k ≈ 0.35 min⁻¹). Real-time monitoring via UV-Vis spectroscopy (λ = 260 nm) tracks reaction progress .
Methodological Considerations Table
| Parameter | Basic Research Focus | Advanced Research Focus |
|---|---|---|
| Synthesis | Yield optimization via pH control | Mechanistic studies of side reactions |
| Characterization | NMR/IR confirmation | SCXRD for crystal packing analysis |
| Reactivity | Substitution with amines | DFT-guided transition-state modeling |
| Stability | Shelf-life under ambient conditions | Degradation kinetics in ionic liquids |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
